PGDM-d4

Deuterated Internal Standard LC-MS/MS Prostaglandin Metabolite

PGDM-d4 (Prostaglandin D Metabolite-d4; CAS not assigned) is a stable isotope-labeled analog of tetranor-PGDM, the major urinary metabolite of prostaglandin D₂ (PGD₂). The compound bears four deuterium atoms at the 18, 18′, 19, and 19′ positions of the lower sidechain, producing a nominal mass shift of +4 Da relative to the endogenous unlabeled analyte (C₁₆H₂₄O₇, monoisotopic mass 328.15 Da vs.

Molecular Formula C16H20D4O7
Molecular Weight 332.4
Cat. No. B1163985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePGDM-d4
SynonymsProstaglandin D Metabolite-d4
Molecular FormulaC16H20D4O7
Molecular Weight332.4
Structural Identifiers
SMILESO[C@@H]1[C@H](C/C=CCC(O)=O)[C@@H](CCC(C([2H])([2H])C([2H])([2H])C(O)=O)=O)[C@@H](O)C1
InChIInChI=1S/C16H24O7/c17-10(6-8-16(22)23)5-7-12-11(13(18)9-14(12)19)3-1-2-4-15(20)21/h1-2,11-14,18-19H,3-9H2,(H,20,21)(H,22,23)/b2-1-/t11-,12-,13+,14+/m1/s1/i6D2,8D2
InChIKeyXSGSZQDCVYMZGQ-BNSPUNBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PGDM-d4 (Tetranor-Prostaglandin D Metabolite-d4): Deuterated Internal Standard for PGD2 Pathway Quantification


PGDM-d4 (Prostaglandin D Metabolite-d4; CAS not assigned) is a stable isotope-labeled analog of tetranor-PGDM, the major urinary metabolite of prostaglandin D₂ (PGD₂). The compound bears four deuterium atoms at the 18, 18′, 19, and 19′ positions of the lower sidechain, producing a nominal mass shift of +4 Da relative to the endogenous unlabeled analyte (C₁₆H₂₄O₇, monoisotopic mass 328.15 Da vs. C₁₆H₂₀D₄O₇, 332.18 Da) . PGDM-d4 is supplied as a solution in methyl acetate (1 mg/mL) and is formulated for use as an internal standard (IS) in gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays . Tetranor-PGDM itself is a downstream β-oxidation product of PGD₂, generated via the cyclooxygenase (COX) pathway; its urinary concentration serves as a non-invasive biomarker of systemic PGD₂ biosynthesis in allergic inflammation, asthma, mast cell disorders, and pharmacological modulation studies [1].

Why Unlabeled PGDM, Alternative Deuterated Standards, or ELISA Kits Cannot Replace PGDM-d4 in Stable-Isotope Dilution LC-MS/MS Workflows


Accurate quantification of tetranor-PGDM by mass spectrometry requires an internal standard that co-elutes with the analyte, compensates for ion suppression or enhancement, and is not susceptible to the same reversible cyclization chemistry that complicates direct PGDM measurement . Unlabeled (endogenous) tetranor-PGDM cannot distinguish analyte loss from matrix effects. The earlier ¹⁸O₄-labeled PGDM standard requires complex synthetic access [1]. The hexadeuterated analog tetranor-PGDM-d₆ (6 × ²H at positions 17,17′,18,18′,19,19′) offers a larger mass shift but exhibits ethanol instability, limiting solvent-handling options relative to PGDM-d4 . ELISA kits, while higher-throughput, report a sensitivity of ~40 pg/mL and are subject to antibody cross-reactivity, fundamentally lacking the molecular specificity of MS-based methods . The quantitative evidence below demonstrates where PGDM-d4 provides measurable, decision-relevant advantages.

PGDM-d4 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Deuteration Site Specificity of PGDM-d4 vs. tetranor-PGDM-d₆: Impact on Solvent Stability for LC-MS Workflows

PGDM-d4 is deuterated exclusively at positions 18, 18′, 19, and 19′ (lower sidechain), avoiding deuteration at the 17 and 17′ positions that characterize the alternative tetranor-PGDM-d₆ internal standard . This difference in deuteration site translates directly into solvent stability: PGDM-d4 is stable in ethanol at 50 mg/mL, whereas tetranor-PGDM-d₆ is explicitly described as 'Not stable' in ethanol . For laboratories requiring ethanol-based stock solutions or ethanol-containing mobile phases during method development, PGDM-d4 eliminates the need for solvent substitution or stability validation.

Deuterated Internal Standard LC-MS/MS Prostaglandin Metabolite Formulation Stability

Analytical Precision of Stable-Isotope Dilution GC-MS Using Deuterated PGDM Internal Standard vs. ELISA-Based Quantification

The foundational stable-isotope dilution mass spectrometric assay for urinary tetranor-PGDM, originally validated with an ¹⁸O₄-labeled internal standard and now routinely implemented with deuterated analogs including PGDM-d4, achieved a precision of ±7% and accuracy of 96%, with a lower limit of sensitivity of approximately 50 pg [1]. In contrast, the commercial tetranor-PGDM ELISA kit (competitive immunoassay) reports a sensitivity (80% B/B₀) of approximately 40 pg/mL and a dynamic range of 6.4–4,000 pg/mL, with inherent antibody cross-reactivity risks that preclude definitive molecular identification .

Stable Isotope Dilution GC-MS ELISA Quantitative Accuracy

Abundance of the Target Analyte Tetranor-PGDM Relative to Alternative PGD₂ Urinary Metabolites: Justifying Analytical Target Prioritization

In human urine, tetranor-PGDM is quantitatively the dominant PGD₂ metabolite. Song et al. (2008) reported human urinary levels of tetranor-PGDM at 1.5 ± 0.3 ng/mg creatinine versus only 0.6 ± 0.1 ng/mg creatinine (approximate) for the alternative PGD₂ metabolite 2,3-dinor-11β-PGF₂α — representing an approximately 2.5-fold higher abundance [1]. In mice, tetranor-PGDM was the sole endogenous PGD₂ metabolite detectable by LC-MS/MS, at 8.1 ± 1.3 ng/mg creatinine [1]. This higher endogenous concentration directly impacts analytical requirements: PGDM-d4 as an IS is matched to the most abundant and broadly applicable urinary readout of PGD₂ biosynthesis across species [1].

Urinary Biomarker PGD₂ Metabolism Tetranor-PGDM Method Selection

Isotopic Purity Specification and Batch-to-Batch Consistency: PGDM-d4 vs. Lower-Grade Deuterated PGDM Standards

PGDM-d4 is supplied with a certified purity of ≥99% deuterated forms (d₁–d₄), ensuring that the contribution of unlabeled (d₀) species to the analyte channel is ≤1%, thereby minimizing isotopic cross-talk that can bias quantification at low endogenous analyte concentrations . The hexadeuterated analog tetranor-PGDM-d₆ carries an equivalent ≥99% deuterated forms (d₁–d₆) specification . Both exceed the ≥95% or ≥98% purity thresholds seen with some generic deuterated prostaglandin metabolite standards , but PGDM-d4 couples this high isotopic purity with the ethanol stability advantage not shared by the d₆ variant.

Isotopic Purity Quality Control Internal Standard Method Validation

Storage Stability and Long-Term Use: PGDM-d4 at −80°C vs. Alternative Cold-Chain Requirements

PGDM-d4 is specified with a storage stability of ≥6 months when stored at −80°C, with shipping on dry ice . Stock solutions prepared in DMF, DMSO, or ethanol at 50 mg/mL are stable for 6 months at −80°C, or 1 month at −20°C . The ethanol instability of tetranor-PGDM-d₆ means that laboratories standardizing on ethanolic stock solutions face a clear formulation decision point: PGDM-d4 supports a broader range of solvent choices without compromising long-term IS integrity, directly reducing the need for repeated stock preparation and associated consumable costs.

Storage Stability Cold Chain Internal Standard Laboratory Logistics

Deuterium Number and Isotopic Cross-Talk Mitigation: PGDM-d4 (+4 Da) vs. tetranor-PGDM-d₆ (+6 Da) for Urinary PGDM Quantification

PGDM-d4 provides a nominal mass shift of +4 Da (monoisotopic mass 332.18 Da) relative to the unlabeled analyte (328.15 Da) , compared with +6 Da for tetranor-PGDM-d₆ (334.19 Da) . In principle, a larger mass shift reduces the risk of isotopic overlap between the endogenous analyte's natural-abundance ¹³C isotopologue envelope and the IS signal. However, PGDM (C₁₆H₂₄O₇) has only 16 carbons; its M+4 natural-abundance isotopologue abundance is negligible, meaning the +4 Da shift of PGDM-d4 is already more than sufficient to eliminate cross-talk while preserving close chromatographic co-elution with the analyte — a key requirement for correcting matrix-dependent ion suppression in electrospray ionization LC-MS/MS [1].

Mass Shift Isotopic Cross-Talk SIL-IS Quantitative LC-MS/MS

PGDM-d4: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Clinical Biomarker Studies of Systemic PGD₂ Biosynthesis in Allergic and Inflammatory Disease

In translational research quantifying urinary tetranor-PGDM as a non-invasive biomarker of mast cell activation and PGD₂ pathway activity, PGDM-d4 delivers the requisite analytical precision (±7%) and accuracy (96%) established by the foundational stable-isotope dilution GC-MS assay . The compound is matched to the most abundant urinary PGD₂ metabolite (1.5 ± 0.3 ng/mg creatinine in humans), ensuring robust quantification even at baseline physiological levels . Its ethanol stability permits direct incorporation into ethanolic extraction and LC mobile-phase protocols commonly used in clinical metabolomics laboratories.

Pharmacodynamic Assessment of COX-1/COX-2 Inhibitors and DP1/DP2 Receptor Antagonists

Drug development programs targeting the arachidonic acid cascade require reliable quantification of PGD₂ pathway modulation. PGDM-d4 enables longitudinal monitoring of urinary tetranor-PGDM suppression following COX-1 or dual COX-1/COX-2 inhibition — noting that COX-2-selective inhibition alone does not lower tetranor-PGDM . The ≥99% isotopic purity of PGDM-d4 ensures that IS-derived unlabeled carryover (≤1%) does not confound the detection of partial pharmacodynamic suppression, where residual analyte concentrations may approach the assay's lower limit of quantification.

Multi-Analyte Eicosanoid Profiling Panels Requiring Simultaneous PGD₂ and PGE₂ Metabolite Quantification

In high-throughput online SPE-LC-MS/MS methods that simultaneously quantify tetranor-PGDM and tetranor-PGEM (the major PGE₂ urinary metabolite), PGDM-d4 serves as a dedicated internal standard for the PGD₂ metabolite channel . Its +4 Da mass shift provides complete chromatographic co-elution with tetranor-PGDM while remaining fully resolved from the tetranor-PGEM IS channel, avoiding inter-IS interference in multiplexed panels. The ethanol stability of PGDM-d4 simplifies preparation of mixed-IS working solutions.

Academic and Contract Research Organization (CRO) Laboratories Standardizing on a Single Ethanol-Compatible PGDM Internal Standard

For core facilities and CROs that standardize on ethanolic stock solutions across multiple eicosanoid assays, PGDM-d4 eliminates the solvent incompatibility issue of the d₆ alternative . The ≥6-month stability at −80°C supports preparation of a single large-volume master stock, reducing lot-to-lot variability in longitudinal studies and enabling cost-effective batching of IS addition across hundreds of clinical samples .

Quote Request

Request a Quote for PGDM-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.